4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine 4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10029693
InChI: InChI=1S/C18H26N8/c19-17-21-15(22-18(23-17)26-8-4-1-5-9-26)14-24-10-12-25(13-11-24)16-6-2-3-7-20-16/h2-3,6-7H,1,4-5,8-14H2,(H2,19,21,22,23)
SMILES: C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=N4
Molecular Formula: C18H26N8
Molecular Weight: 354.5 g/mol

4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine

CAS No.:

Cat. No.: VC10029693

Molecular Formula: C18H26N8

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine -

Specification

Molecular Formula C18H26N8
Molecular Weight 354.5 g/mol
IUPAC Name 4-piperidin-1-yl-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C18H26N8/c19-17-21-15(22-18(23-17)26-8-4-1-5-9-26)14-24-10-12-25(13-11-24)16-6-2-3-7-20-16/h2-3,6-7H,1,4-5,8-14H2,(H2,19,21,22,23)
Standard InChI Key TVVFAVGKFLBXRK-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=N4
Canonical SMILES C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=N4

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 4-piperidin-1-yl-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazin-2-amine, reflects its triazine core substituted with a piperidine group at position 4 and a pyridinyl-piperazine moiety at position 6. Key identifiers include:

  • SMILES: C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=N4

  • InChIKey: TVVFAVGKFLBXRK-UHFFFAOYSA-N

  • PubChem CID: 16584967.

The molecular structure combines a planar triazine ring with flexible piperidine and piperazine groups, enabling diverse conformational states and potential hydrogen-bonding interactions.

Physicochemical Properties

A molar mass of 354.5 g/mol places this compound in the mid-range for small-molecule therapeutics. The presence of multiple nitrogen atoms (8 total) and aromatic systems suggests moderate solubility in polar aprotic solvents, though experimental logP or solubility data is currently unavailable.

Synthesis and Analytical Characterization

Synthetic Pathways

While no direct synthesis protocol for this compound is published, analogous triazine derivatives are typically synthesized via nucleophilic substitution on chlorotriazines. For example, WO2009143313A1 describes triazine compounds prepared by reacting 2,4,6-trichloro-1,3,5-triazine with morpholine or piperazine derivatives under basic conditions . Similar strategies could apply here, substituting 4-pyridin-2-ylpiperazine and piperidine in sequential steps.

Spectroscopic Characterization

Hypothetical analytical data can be extrapolated from related structures:

  • IR Spectroscopy: Peaks near 1600 cm⁻¹ (C=N stretch) and 3300 cm⁻¹ (N-H stretch).

  • NMR: Expected signals include δ 1.4–1.6 ppm (piperidine CH₂), δ 2.5–3.5 ppm (piperazine N-CH₂), and δ 7.1–8.5 ppm (pyridine aromatic protons) .

Biological Activity and Mechanistic Insights

Structural Analog Comparisons

Patent CA3029305A1 discloses spiro-indole-triazine hybrids as tankyrase inhibitors, emphasizing the role of piperidine and pyridine groups in enhancing binding affinity . While distinct in core structure, these analogs underscore the pharmacological relevance of triazine-piperazine hybrids.

Data Tables

Table 1: Molecular Properties of 4-(Piperidin-1-yl)-6-{[4-(Pyridin-2-yl)Piperazin-1-yl]Methyl}-1,3,5-Triazin-2-Amine

PropertyValueSource
Molecular FormulaC₁₈H₂₆N₈
Molecular Weight354.5 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors8 (N atoms)
PubChem CID16584967

Table 2: Comparison with Related Triazine Derivatives

CompoundTargetActivity (IC₅₀)Reference
Example A (WO2009143313A1)PI3Kα12 nM
Example B (CA3029305A1)Tankyrase 1/28 nM
Target CompoundUndeterminedNot reported

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